5'-Deoxy-8,5'-cycloadenosine
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Overview
Description
5’-Deoxy-8,5’-cycloadenosine is a purine nucleoside with the molecular formula C10H14N2O6. It is a conformationally-fixed “anti” type of adenosine, produced by the cyclization of ribose-5-phosphate and deoxyribose-5-phosphate
Preparation Methods
The synthesis of 5’-Deoxy-8,5’-cycloadenosine involves several steps. One versatile method includes the irradiation of 2’,3’-0-isopropylidene-5’-deoxy-5’-phenylthioadenosine with a 60W Hg vapor lamp, which affords 2’,3’-0-isopropylidene-5’-deoxy-8,5’-cycloadenosine in high yield . Deacetonation of the cyclo compound with 0.1N HCl then gives 5’-Deoxy-8,5’-cycloadenosine . Industrial production methods typically involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
5’-Deoxy-8,5’-cycloadenosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield other nucleoside analogs.
Substitution: Common reagents and conditions used in these reactions include ultraviolet light for irradiation and high temperatures for heating.
Scientific Research Applications
5’-Deoxy-8,5’-cycloadenosine has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other nucleosides and nucleotides.
Biology: Its unique structure makes it a valuable tool for studying nucleic acid conformations and interactions.
Mechanism of Action
The mechanism by which 5’-Deoxy-8,5’-cycloadenosine exerts its effects involves its conformationally-fixed structure, which allows it to interact with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but its structural properties suggest it may interact with enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
5’-Deoxy-8,5’-cycloadenosine is unique due to its conformationally-fixed “anti” structure. Similar compounds include:
5’-Deoxy-8,5’-cycloinosine: Prepared similarly and shares structural similarities.
8,5’-cyclo-2’-deoxyadenosine: Another cyclized nucleoside with similar properties.
5’-Peroxyadenosine: Formed under different conditions but shares some structural features.
Properties
Molecular Formula |
C10H11N5O3 |
---|---|
Molecular Weight |
249.23 g/mol |
IUPAC Name |
7-amino-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraene-13,14-diol |
InChI |
InChI=1S/C10H11N5O3/c11-8-5-9(13-2-12-8)15-4(14-5)1-3-6(16)7(17)10(15)18-3/h2-3,6-7,10,16-17H,1H2,(H2,11,12,13) |
InChI Key |
HQTVJWSZGWEZPW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(C(O2)N3C1=NC4=C(N=CN=C43)N)O)O |
Origin of Product |
United States |
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